Product packaging for 2-Furanacrolein(Cat. No.:CAS No. 623-30-3)

2-Furanacrolein

Cat. No.: B1300914
CAS No.: 623-30-3
M. Wt: 122.12 g/mol
InChI Key: VZIRCHXYMBFNFD-HNQUOIGGSA-N
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Description

3-(2-Furanyl)-2-propenal is a heteroarene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B1300914 2-Furanacrolein CAS No. 623-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enal
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InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+
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InChI Key

VZIRCHXYMBFNFD-HNQUOIGGSA-N
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Canonical SMILES

C1=COC(=C1)C=CC=O
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Isomeric SMILES

C1=COC(=C1)/C=C/C=O
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Molecular Formula

C7H6O2
Record name BETA-(2-FURYL)ACROLEIN
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DSSTOX Substance ID

DTXSID9049295
Record name (E)-3-(2-Furyl)acrolein
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Molecular Weight

122.12 g/mol
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Physical Description

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992), White or yellow needles; Cooked spicy-herb aroma
Record name BETA-(2-FURYL)ACROLEIN
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Boiling Point

275 °F at 14 mmHg (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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CAS No.

623-30-3, 39511-08-5
Record name BETA-(2-FURYL)ACROLEIN
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Record name (2E)-3-(2-Furanyl)-2-propenal
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Record name beta-2-Furanacrolein
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Record name 2-Propenal, 3-(2-furanyl)-
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Melting Point

129 °F (NTP, 1992)
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Historical Context of Research on Furan Derivatives

The study of furan (B31954) and its derivatives has a rich history dating back to the 18th century. In 1780, Carl Wilhelm Scheele first described 2-furoic acid, a key furan derivative. utripoli.edu.lywikipedia.orgresearchgate.net This was followed by the discovery of furfural (B47365) by Johann Wolfgang Döbereiner in 1831, a compound that would become a cornerstone in furan chemistry. utripoli.edu.lyderpharmachemica.com The structure of furfural was later elucidated by Carl Harries in 1901. utripoli.edu.lyderpharmachemica.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org

The name "furan" is derived from the Latin word "furfur," meaning bran, as furfural is produced from this agricultural byproduct. utripoli.edu.lywikipedia.org Over the past few decades, there has been a surge of interest in furan derivatives due to their diverse biological activities and applications in medicinal chemistry. utripoli.edu.lyresearchgate.net The inclusion of the furan nucleus is a significant synthetic technique in the pursuit of new drugs. utripoli.edu.lyresearchgate.net

Significance of α,β Unsaturated Aldehydes in Organic Chemistry

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. nih.govfiveable.me This structural arrangement leads to a unique reactivity profile that makes them highly valuable in organic synthesis. nih.govfiveable.me The conjugated system allows for resonance stabilization, which influences the compound's reactivity and selectivity. fiveable.me

These compounds are key intermediates in various chemical reactions, including conjugate carbonyl additions like the Michael reaction. fiveable.me In these reactions, nucleophiles add to the β-carbon of the α,β-unsaturated system, leading to the formation of new carbon-carbon bonds. fiveable.me This reactivity is extensively utilized in the synthesis of more complex organic molecules. fiveable.me The presence of both an alkene and an aldehyde functional group provides multiple sites for chemical modification, further enhancing their synthetic utility. nih.govresearchgate.net Consequently, α,β-unsaturated aldehydes are considered important "building blocks" in the production of dyes, pesticides, fragrances, and pharmaceuticals. researchgate.net

Research Trajectory and Current State of 3 2 Furyl Acrolein Studies

Research into 3-(2-Furyl)acrolein has explored its synthesis, reactivity, and potential applications. One common synthetic route is the aldol (B89426) condensation between furfural (B47365) and an aldehyde enolate. smolecule.com Another method involves the direct reaction of furan (B31954) derivatives with acrolein. smolecule.com

The reactivity of 3-(2-Furyl)acrolein is dominated by its α,β-unsaturated carbonyl functionality, making it susceptible to various addition reactions. smolecule.com This has been exploited in the synthesis of diverse heterocyclic compounds and other unsaturated aldehydes and ketones. smolecule.com For instance, it can undergo a double Michael addition to create highly substituted tetrahydrofurans and tetrahydropyrans. chemdad.com It can also participate in Diels-Alder reactions, a powerful tool for forming cyclic compounds. researchgate.net

Current research continues to investigate the potential of 3-(2-Furyl)acrolein and its derivatives in various fields. Studies have indicated its potential use as a flavoring agent and in the synthesis of biologically active compounds. chemimpex.com Research has also explored its attractant properties for certain microorganisms, suggesting potential applications in biotechnology. smolecule.com

Scope and Objectives of Academic Investigations

Established Synthetic Pathways for 3-(2-Furyl)acrolein

Traditional methods for synthesizing 3-(2-Furyl)acrolein have been well-documented, providing a solid foundation for its production. These pathways are reliable and have been optimized over time for various applications.

Aldol (B89426) Condensation Reactions

A primary and widely utilized method for producing 3-(2-Furyl)acrolein is through the aldol condensation of furfural (B47365) with acetaldehyde (B116499). researchgate.net This reaction is a classic example of carbon-carbon bond formation, where the enolate of acetaldehyde attacks the carbonyl carbon of furfural. The resulting aldol addition product readily dehydrates to form the more stable, conjugated system of 3-(2-Furyl)acrolein. The reaction is typically catalyzed by a base. evitachem.com

Another variation involves the condensation of furfural with an aldehyde enolate, which also yields 3-(2-Furyl)acrolein as a major product. smolecule.com This approach is fundamental in organic synthesis for creating α,β-unsaturated aldehydes.

Direct Reactions of Furan Derivatives with Acrolein

The direct reaction between furan derivatives and acrolein presents another synthetic route. smolecule.com This method often requires specific reaction conditions to facilitate the coupling of the two molecules. While conceptually straightforward, controlling the regioselectivity and preventing side reactions can be a challenge.

Lewis Acid-Catalyzed Condensation Reactions

Lewis acids play a crucial role in catalyzing the condensation reaction between furan and acrolein. smolecule.com Catalysts such as aluminum chloride (AlCl₃) can activate the acrolein, making it more susceptible to nucleophilic attack by the furan ring. smolecule.com This method can enhance the reaction rate and yield, although it may also promote the formation of byproducts, necessitating purification steps like distillation or chromatography. smolecule.com The use of Lewis acids like Sc(OTf)₃ has been shown to be effective in similar organic transformations, where the choice of solvent can dictate whether the reaction proceeds under kinetic or thermodynamic control. acs.org

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced approaches often focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Electrochemical Synthesis for Oxidative Aldol Condensation

A novel and green approach involves the electrochemical oxidative aldol condensation of ethanol (B145695) with furfural. acs.orgacs.org This method, conducted under ambient conditions, utilizes a nickel foam electrode to facilitate the reaction. acs.orgacs.org The process generates 3-(2-Furyl)acrolein as the primary product. acs.orgacs.org A minor byproduct, 5-(2-furanyl)-2,4-pentadienal, can also be formed through a subsequent cross-aldol condensation. acs.orgacs.org This electrochemical route offers a more sustainable alternative by using biomass-derived molecules and avoiding harsh reagents. acs.orgacs.org

Reaction Mechanisms and Kinetic Studies

The synthesis and subsequent transformations of 3-(2-furyl)acrolein are governed by intricate reaction mechanisms and kinetic parameters. A thorough understanding of these factors is crucial for the optimization of reaction conditions and for achieving desired product selectivities. This section delves into the mechanistic details of its synthesis and the kinetic profiles of its hydrogenation pathways.

Mechanistic Elucidation of Synthetic Transformations

The formation of 3-(2-furyl)acrolein is most commonly achieved through an aldol condensation reaction. This reaction involves the carbon-carbon bond formation between an enolizable carbonyl compound, in this case, acetaldehyde, and a non-enolizable aldehyde, furfural. The mechanism is typically base-catalyzed and proceeds through a series of well-defined steps.

One of the primary synthetic routes is the Aldol Condensation between furfural and acetaldehyde. The reaction is typically catalyzed by a base, such as sodium hydroxide. The mechanism proceeds as follows:

Enolate Formation: The base abstracts an acidic α-hydrogen from acetaldehyde, forming a resonance-stabilized enolate ion. masterorganicchemistry.com

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This results in the formation of a β-hydroxy aldehyde intermediate, specifically 3-hydroxy-3-(2-furyl)propanal. masterorganicchemistry.comslideshare.net

Dehydration: The intermediate aldol addition product readily undergoes dehydration (loss of a water molecule) under the reaction conditions, especially with heating, to yield the more stable, conjugated α,β-unsaturated aldehyde, 3-(2-furyl)acrolein. amherst.edu This dehydration step is often facile due to the formation of an extended conjugated system involving the furan ring and the double bond.

Another significant transformation involving 3-(2-furyl)acrolein is the Corey-Fuchs reaction , which is utilized to convert the aldehyde into a terminal alkyne. This two-step process begins with the reaction of 3-(2-furyl)acrolein with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, leads to the formation of the corresponding terminal alkyne. This transformation is valuable for the synthesis of more complex molecules where an alkyne functionality is required.

Kinetic Profiling of Hydrogenation Pathways

The hydrogenation of 3-(2-furyl)acrolein is a complex process due to the presence of multiple reducible functional groups: a carbon-carbon double bond, a carbonyl group, and the furan ring. The selectivity of the hydrogenation is highly dependent on the catalyst, support, solvent, and reaction conditions.

Kinetic studies have revealed that the hydrogenation of 3-(2-furyl)acrolein often proceeds in a stepwise manner. For instance, when using ruthenium nanoparticles supported on a β-cyclodextrin-based polymer, the reaction follows a three-step sequence. researchgate.net Initially, the carbon-carbon double bond is hydrogenated to form 3-(2-furyl)propanal. This is followed by the hydrogenation of the carbonyl group to yield 3-(2-furyl)propan-1-ol. Finally, the furan ring is hydrogenated. researchgate.netresearchgate.net

The choice of catalyst plays a pivotal role in determining the product distribution. For example, palladium catalysts generally show high selectivity towards the hydrogenation of the C=C bond, yielding 3-(2-furyl)propanal. gla.ac.uk In contrast, platinum-based catalysts, particularly when modified with a second metal like iron, can exhibit high selectivity towards the formation of the unsaturated alcohol, 3-(2-furyl)-2-propen-1-ol, by preferentially hydrogenating the C=O group. chinesechemsoc.orgchinesechemsoc.org

The following tables summarize key kinetic data from various studies on the hydrogenation of 3-(2-furyl)acrolein, highlighting the influence of different catalytic systems and reaction conditions on conversion and product selectivity.

Catalytic Hydrogenation of 3-(2-Furyl)acrolein: A Comparative Study

CatalystSupport/LigandSolventTemperature (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity to 3-(2-furyl)propanal (%)Selectivity to 3-(2-furyl)-2-propen-1-ol (%)Other Products (%)Reference
PdNPPPh₂-PEGPIILPWater2570 psi1.259767-33 (3-tetrahydrofuran-2-yl-propionaldehyde) sci-hub.sewhiterose.ac.uk
PtFe₂UiO-66-NH₂Isopropanol/WaterRT1 bar->90-~95~5 chinesechemsoc.orgchinesechemsoc.org
Ru(0) NPspoly(CTR-β-CD)Ethanol/Water301 MPa1.53887-96-4-13 (further hydrogenated products) researchgate.netresearchgate.net
PdCarbon-----HighLow- gla.ac.uk

Detailed Product Distribution in the Hydrogenation of 3-(2-Furyl)acrolein

Catalyst SystemReaction ConditionsConversion of 3-(2-Furyl)acrolein (%)ProductSelectivity (%)Reference
Ru(0) NPs/poly(CTR-β-CD)30°C, 1 MPa H₂, Ethanol/WaterVariable with time3-(2-Furyl)propanalInitially high researchgate.netresearchgate.net
3-(2-Furyl)propan-1-olIncreases after consumption of starting material
Tetrahydrofurfuryl alcohol derivativesFormed in the final stages
PdNP@PPh₂-PEGPIILP25°C, 70 psi H₂, Water, 1.25 h973-(2-Furyl)propanal67 sci-hub.sewhiterose.ac.uk
3-Tetrahydrofuran-2-yl-propionaldehyde33
PtFe₂/UiO-66-NH₂RT, 1 bar H₂, Isopropanol/Water>903-(2-Furyl)-2-propen-1-ol~95 chinesechemsoc.orgchinesechemsoc.org

α,β-Unsaturated Carbonyl Reactivity

The presence of an α,β-unsaturated carbonyl group in 3-(2-Furyl)acrolein makes it susceptible to a variety of addition reactions. smolecule.com This reactivity is a cornerstone of its utility as a building block for more complex molecules. smolecule.com

3-(2-Furyl)acrolein can undergo nucleophilic addition reactions. A notable example is the Michael reaction, a versatile method for forming carbon-carbon bonds. chemdad.comresearchgate.net In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. For instance, the reaction of 3-(2-furyl)acrolein with ethyl acetoacetate (B1235776) can be used to synthesize indoloquinolizidine derivatives. rsc.org Furthermore, it is a useful reagent in the synthesis of highly substituted tetrahydrofurans and tetrahydropyrans through a double Michael addition strategy. chemdad.com The hydrogenation of 3-(2-furyl)acrolein can also be considered a form of nucleophilic addition, where hydrogen adds across the carbon-carbon or carbon-oxygen double bonds. Studies have shown that this reaction can proceed in a stepwise manner, first yielding 3-(2-furyl)propanal, which is then further hydrogenated to 3-(2-furyl)propan-1-ol. researchgate.net

The conjugated system of 3-(2-Furyl)acrolein, encompassing both the furan ring and the propenal side chain, allows it to participate in various cyclization reactions. smolecule.com One of the most significant of these is the Diels-Alder reaction, a powerful tool for constructing six-membered rings. caltech.eduresearchgate.net In these [4+2] cycloaddition reactions, the furan ring can act as the diene component. researchgate.netnih.govnih.gov For example, a Schiff base derived from 3-(2-furyl)acrolein has been converted to a phenol (B47542) Schiff base via a Diels-Alder reaction. researchgate.netnih.govnih.gov The versatility of 3-(2-furyl)acrolein in cycloadditions is further highlighted by its use in organocatalytic Diels-Alder reactions with cyclopentadiene. caltech.edu

Nucleophilic Addition Reactions

Self-Reactions and Polymerization Studies

Under certain conditions, 3-(2-Furyl)acrolein can react with itself, leading to the formation of oligomers and polymers. noaa.govnoaa.govnih.gov These self-reactions are often promoted by the presence of acids or exposure to light and air. noaa.govnoaa.govnih.gov

In the presence of acidic catalysts, 3-(2-Furyl)acrolein can undergo exothermic self-condensation reactions. noaa.govnoaa.govnih.gov This reactivity is characteristic of aldehydes and can lead to the formation of larger, more complex molecules. noaa.govnoaa.govnih.gov The reaction likely proceeds through an aldol-type condensation mechanism, where the enolate of one molecule attacks the carbonyl group of another.

3-(2-Furyl)acrolein is known to polymerize, a reaction that is often catalyzed by acids. smolecule.comnoaa.govnoaa.gov The furan ring is a key component in the polymerization of asphalt (B605645) when modified with this compound. asme.org The polymerization can be initiated through various mechanisms, including those involving radical intermediates. revistapolimeros.org.br Studies on the inhibition of vinyl acetate (B1210297) polymerization by furan compounds, including furylacrolein, suggest that the furan ring's C-5 position can be a site for radical attack. revistapolimeros.org.br The polymerization of asphalt with furfural and its analogs, including 3-(2-furyl)acrolein, has been investigated, with a proposed mechanism based on infrared spectral and gel permeation chromatographic data. asme.org

Table 1: Factors Influencing Polymerization of 3-(2-Furyl)acrolein

FactorDescription
Catalyst Acidic catalysts are known to promote polymerization. smolecule.comnoaa.govnoaa.gov
Initiator Radical initiators can be involved in the polymerization process. revistapolimeros.org.br
Reactant Structure The furan ring is a crucial structural unit for polymerization in certain applications. asme.org

Like many aldehydes, 3-(2-Furyl)acrolein is susceptible to autoxidation when exposed to air. noaa.govnoaa.govnih.gov This process can lead to the formation of peroxo acids and, ultimately, carboxylic acids. noaa.govnoaa.govnih.gov These autoxidation reactions are often activated by light and catalyzed by salts of transition metals. noaa.govnoaa.govchemicalbook.com The reactions are also autocatalytic, meaning the products of the reaction can catalyze further oxidation. noaa.govnoaa.govchemicalbook.com To mitigate these degradation pathways, the addition of stabilizers, such as antioxidants, is a common practice in the storage and shipment of aldehydes like 3-(2-Furyl)acrolein. noaa.govnoaa.govnih.gov

Polymerization Mechanisms and Conditions

Specific Chemical Interactions of 3-(2-Furyl)acrolein

The chemical behavior of 3-(2-furyl)acrolein is characterized by the interplay between its furan ring and the α,β-unsaturated aldehyde functional group. This structure dictates its participation in a variety of chemical transformations.

Reactivity with Azo and Diazo Compounds

Interaction between 3-(2-furyl)acrolein and azo or diazo compounds can lead to the generation of flammable and/or toxic gases. nih.govnoaa.govechemi.comnoaa.gov This reactivity is a general characteristic of aldehydes when brought into contact with these classes of compounds. nih.govechemi.comnoaa.gov The specific products and reaction mechanisms are dependent on the particular reactants and conditions, but the potential for hazardous gas evolution is a key consideration in handling and synthesis.

Reactions with Strong Reducing Agents

3-(2-Furyl)acrolein readily interacts with strong reducing agents, which can target either the aldehyde, the carbon-carbon double bond, or both, leading to a variety of products. nih.govechemi.comsmolecule.com The selective hydrogenation of 3-(2-furyl)acrolein is a significant area of study, as the resulting products are valuable chemical intermediates. researchgate.net

A notable example is the catalytic hydrogenation of 3-(2-furyl)acrolein using ruthenium nanoparticles (Ru(0) NPs) as a catalyst. The reaction proceeds in a stepwise manner, demonstrating the nuanced reactivity of the compound. Initially, the carbon-carbon double bond is reduced to yield 3-(2-furyl)propanal. This intermediate is then further hydrogenated to form 3-(2-furyl)propan-1-ol. researchgate.net Under certain conditions, other products such as the unsaturated alcohol, 3-(2-furyl)propen-1-ol, and the fully saturated ring-opened product, 3-(2-tetrahydrofuryl)propan-1-ol, can also be formed. researchgate.net

The kinetic profile of this hydrogenation reveals a consecutive reaction pathway where 3-(2-furyl)acrolein is first converted to 3-(2-furyl)propanal, which is subsequently hydrogenated to 3-(2-furyl)propan-1-ol. researchgate.net

Hydrogenation Products of 3-(2-Furyl)acrolein researchgate.net
ReactantCatalyst/Reducing AgentConditionsMajor Products
3-(2-Furyl)acroleinpolyCTR-β-CD Ru(0) NPs / H₂1.0 MPa H₂, H₂O/Ethanol, 303 K, 8 h3-(2-Furyl)propanal, 3-(2-Furyl)propan-1-ol
3-(2-Furyl)acroleinpolyCTR-β-CD Ru(0) NPs / H₂1.0 MPa H₂, H₂O/Ethanol, 303 K, 8 h3-(2-Furyl)propen-1-ol (intermediate/minor)
3-(2-Furyl)acroleinpolyCTR-β-CD Ru(0) NPs / H₂1.0 MPa H₂, H₂O/Ethanol, 303 K, 8 h3-(2-Tetrahydrofuryl)propan-1-ol (over-reduction product)

Diels-Alder Cycloaddition Reactions in Derivative Synthesis

The furan moiety within 3-(2-furyl)acrolein can theoretically act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.com This reaction is a powerful, atom-economic method for constructing six-membered rings and is of great importance in sustainable chemistry. mdpi.comrsc.org However, the reactivity of the furan ring is highly sensitive to the nature of its substituents.

The Diels-Alder reaction typically involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.comcaltech.edu Electron-withdrawing groups on the furan ring lower the energy of its HOMO, making the cycloaddition reaction more difficult. The acrolein group (-CH=CH-CHO) in 3-(2-furyl)acrolein is electron-withdrawing, which deactivates the furan ring, making it a less reactive diene compared to unsubstituted furan. mdpi.com

Research on related furan derivatives highlights this challenge:

Furfural , which contains a simple aldehyde group, is generally unreactive as a diene in Diels-Alder reactions. To facilitate cycloaddition, the electron-withdrawing character of the aldehyde must be reduced, for instance, through acetalization. mdpi.com

Conversely, studies have shown that 2-furoic acids , which also possess an electron-withdrawing substituent, can successfully participate as dienes in Diels-Alder reactions with reactive dienophiles like maleimides. rsc.org This reactivity is enhanced in water and by converting the acid to its carboxylate salt, which reduces the electron-withdrawing effect. rsc.org

Synthesis of Heterocyclic Compounds

3-(2-Furyl)acrolein is a valuable building block for creating various heterocyclic structures. smolecule.com The inherent reactivity of its furan ring and α,β-unsaturated carbonyl system allows it to participate in cyclization reactions. smolecule.com For instance, the furan moiety of Schiff bases derived from 3-(2-furyl)acrolein can be converted into a phenol group through a Diels-Alder [4+2] cycloaddition reaction. nih.govresearchgate.net This transformation effectively modifies the heterocyclic core of the molecule. Additionally, 3-(2-furyl)acrolein is utilized as a reagent in the synthesis of highly substituted tetrahydrofurans and tetrahydropyrans via a double Michael addition strategy. chemdad.com

Schiff Base Derivatives

The aldehyde functional group of 3-(2-furyl)acrolein readily reacts with primary amines to form Schiff bases, also known as imines or azomethines. These compounds are significant due to their wide range of applications and their ability to act as ligands for metal ions.

The most common method for synthesizing Schiff bases from 3-(2-furyl)acrolein is through thermal condensation with a primary amine. nih.govmdpi.comnih.gov This reaction is typically catalyzed by a few drops of acid and carried out under reflux. nih.gov

For example, a Schiff base with the chemical name 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was synthesized by reacting 3-(2-furyl)acrolein with sulfamethoxazole (B1682508). nih.govsemanticscholar.org The reaction involved dissolving equimolar amounts of the reactants in ethanol, adding a glacial acetic acid catalyst, and refluxing the mixture for three hours. nih.gov This process yielded the target Schiff base as a bright brown solid. nih.gov

Another example is the synthesis of (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine (L). mdpi.comnih.gov This compound was prepared by the thermal condensation of 3-(2-furyl)acrolein with 2-Amino-6-ethoxybenzothiazole in ethanol. mdpi.comnih.gov The mixture was refluxed at 85°C for three hours, resulting in a yellow-brown solution upon cooling. mdpi.com

Table 1: Synthesis and Characterization of a Schiff Base from 3-(2-Furyl)acrolein and Sulfamethoxazole nih.govsemanticscholar.org

PropertyData
Reactants 3-(2-Furyl)acrolein, Sulfamethoxazole
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 3 hours (reflux)
Yield 84%
Melting Point 131–132 °C
Formula C₁₇H₁₅N₃O₄S
Molecular Weight 357.38 g/mol

Once formed, Schiff bases derived from 3-(2-furyl)acrolein can undergo further structural modifications. A notable transformation is the conversion of the furan ring into a phenolic group. nih.govresearchgate.net This is achieved through a Diels–Alder [4+2] cycloaddition reaction, which alters the core structure of the ligand and can influence its coordination properties and biological activity. nih.govresearchgate.net

Synthesis of Iminobases via Thermal Condensation

Metal Complexes of Schiff Bases

The nitrogen atom of the azomethine group and other potential donor atoms (such as oxygen or sulfur) within the Schiff base structure allow these ligands to chelate with various metal ions, forming stable metal complexes. nih.govmdpi.com

Schiff bases derived from 3-(2-furyl)acrolein have been used to synthesize a series of lanthanide complexes. nih.govmdpi.comnih.gov The general procedure involves reacting the Schiff base ligand with a hydrated lanthanide nitrate (B79036) salt, such as Gd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, or Nd(NO₃)₃·6H₂O. mdpi.com

In a typical synthesis, the Schiff base ligand is dissolved in a suitable solvent like ethanol or acetonitrile, and a solution of the lanthanide salt is added dropwise. nih.govmdpi.com The reaction mixture is then refluxed for several hours. nih.govsemanticscholar.org For the Schiff base derived from 2-Amino-6-ethoxybenzothiazole, the reaction was conducted in a 2:1 ligand-to-metal molar ratio in refluxing acetonitrile. mdpi.comnih.gov For the sulfamethoxazole-derived Schiff base, a 1:2 molar ratio of ligand to metal nitrate was used in ethanol. nih.gov Upon cooling, the solid metal complex precipitates and can be collected by filtration. mdpi.com

Characterization studies, including spectral and elemental analyses, suggest that these lanthanide complexes often exhibit high coordination numbers. nih.govnih.gov For instance, complexes with the formula [LnL₂(NO₃)₃]·H₂O were found to have a ten-coordination geometry, described as a deformed bicapped square antiprismatic structure. mdpi.comnih.gov Other studies proposed a nine-coordinated geometry for lanthanide complexes derived from the sulfamethoxazole Schiff base. nih.govnih.gov

Table 2: Synthesis of Lanthanide Complexes with Schiff Base Ligands

LigandMetal SaltResulting Complex (General Formula)Reference
(1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imineGd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O[LnL₂(NO₃)₃]·H₂O mdpi.com
4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamideGd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O[Ln(L)₂(NO₃)₃(H₂O)] nih.gov

The same Schiff base ligands derived from 3-(2-furyl)acrolein can also form complexes with transition metals. The synthesis follows a similar methodology to that of the lanthanide complexes. nih.gov

A zinc(II) complex was synthesized using the Schiff base derived from sulfamethoxazole. nih.govsemanticscholar.orgnih.gov The reaction involved adding the ligand to a solution of Zn(NO₃)₂·4H₂O in a 1:2 molar ratio and refluxing the mixture for three hours. nih.govsemanticscholar.org Spectroscopic studies indicated a six-coordinated geometry for the resulting zinc complex. nih.govnih.gov Research has also documented the synthesis of Cu(II) and Cd(II) complexes with furan-derived Schiff base ligands, confirming the versatility of these ligands in coordination chemistry. researchgate.net

Coordination Chemistry and Geometric Assignments

The versatile structure of 3-(2-Furyl)acrolein serves as a foundation for synthesizing Schiff base ligands, which readily coordinate with a variety of metal ions. These ligands are typically formed through the condensation reaction of 3-(2-furyl)acrolein with a primary amine. nih.govmdpi.com The resulting Schiff bases, containing an azomethine group (-CH=N-), can act as bidentate or polydentate ligands, coordinating to metal centers through atoms like nitrogen and, in some cases, sulfur or oxygen. nih.govmdpi.com

A new Schiff base, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, was synthesized via the thermal condensation of 3-(2-furyl)acrolein and sulfamethoxazole. nih.gov This ligand was used to synthesize a series of lanthanide (Gd, Sm, Nd) and transition metal (Zn) complexes. nih.gov Spectroscopic studies suggested that the ligand behaves as a bidentate coordinator, binding to the metal ions through the isoxazole (B147169) nitrogen and the oxygen atoms of the sulfonamide group. nih.gov Based on these studies, a nine-coordinated geometry was proposed for the lanthanide complexes and a six-coordinated geometry for the zinc complex. nih.govsemanticscholar.org

Similarly, another novel Schiff base, (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine, was generated from 3-(2-furyl)acrolein and 2-Amino-6-ethoxybenzothiazole. mdpi.comnih.gov This ligand was used to create complexes with gadolinium, samarium, and neodymium. mdpi.comnih.gov Elemental analysis, mass spectroscopy, and FTIR data indicated a 2:1 ligand-to-metal molar ratio, with the general formula [LnL₂(NO₃)₃]·H₂O. mdpi.comnih.govresearchgate.net Conductivity measurements showed them to be non-electrolytes. mdpi.comnih.govresearchgate.net For these complexes, a ten-coordination structure with a deformed bicapped square antiprismatic geometry was proposed. mdpi.comnih.govresearchgate.net

Further research into furan-derived Schiff base ligands has yielded complexes with Cu(II), Zn(II), and Cd(II). researchgate.net X-ray diffraction studies provided insight into their geometries, indicating that the Zn(II) and Cd(II) complexes adopt distorted tetrahedral geometries, while the Cu(II) complex exists in a distorted square planar geometry. researchgate.net

Table 1: Geometric Assignments of Metal Complexes with 3-(2-Furyl)acrolein-Derived Schiff Bases

Metal IonLigand Derived FromProposed GeometrySource(s)
Gd(III), Sm(III), Nd(III)3-(2-Furyl)acrolein and SulfamethoxazoleNine-coordinated nih.gov
Zn(II)3-(2-Furyl)acrolein and SulfamethoxazoleSix-coordinated nih.gov
Gd(III), Sm(III), Nd(III)3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazoleTen-coordinated (deformed bicapped square antiprismatic) mdpi.comnih.govresearchgate.net
Cu(II)Furan-derived Schiff baseDistorted square planar researchgate.net
Zn(II), Cd(II)Furan-derived Schiff baseDistorted tetrahedral researchgate.net

Aminated Derivatives (e.g., 3-(2-Furyl)propylamine)

The synthesis of aminated derivatives, specifically 3-(2-furyl)propylamine, can be achieved through the catalytic hydrogenation of 3-(2-furyl)acrolein. srce.hrsrce.hr In one method, 3-(2-furyl)acrolein is hydrogenated in an alcoholic ammonia (B1221849) solution using a Raney nickel catalyst. srce.hrsrce.hr The reaction is conducted in an autoclave under hydrogen pressure at elevated temperatures (70-100°C). srce.hr After the absorption of hydrogen ceases, the product is isolated by filtration and vacuum distillation, yielding 3-(2-furyl)propylamine as a colorless oil. srce.hr This method has been reported to produce the amine with a 19.3% yield. srce.hrsrce.hr The resulting base can be further characterized by preparing its picrate (B76445) salt, which crystallizes as yellow prismatic leaflets. srce.hr

Table 2: Synthesis of 3-(2-Furyl)propylamine

PrecursorReagents & CatalystConditionsYieldProductSource(s)
3-(2-Furyl)acroleinH₂, Alcoholic NH₃, Raney Nickel70-100°C, 100 atm19.3%3-(2-Furyl)propylamine srce.hrsrce.hr

Nitro-Substituted Derivatives (e.g., trans-3-(5-Nitro-2-furyl)acrolein)

trans-3-(5-Nitro-2-furyl)acrolein is an organic compound featuring a furan ring substituted with both a nitro group and an acrolein moiety. cymitquimica.com This compound, with the chemical formula C₇H₅NO₄, typically appears as a yellow to brown liquid. cymitquimica.com The presence of the α,β-unsaturated aldehyde and the nitro group makes it a reactive molecule. cymitquimica.com The nitro group, in particular, enhances its electrophilic character, making it a candidate for various chemical reactions like nucleophilic additions. cymitquimica.com Its synthesis requires controlled conditions to ensure the desired trans configuration is obtained. cymitquimica.com

Table 3: Properties of trans-3-(5-Nitro-2-furyl)acrolein

PropertyValueSource(s)
Molecular FormulaC₇H₅NO₄ cymitquimica.com
Molecular Weight167.12 g/mol
AppearanceYellow to brown liquid cymitquimica.com
Melting Point117°C / 284-285°C chemsrc.com
Boiling Point310.7°C at 760 mmHg chemsrc.com
Density1.365 g/cm³
SolubilitySlightly soluble in water (3.7 g/L at 25°C)

Propanoic Acid Derivatives and Esters

Derivatives of 3-(2-furyl)propanoic acid are synthesized through various chemical transformations. One significant method is the hydroarylation of 3-(2-furyl)propenoic acids and their esters. mdpi.comresearchgate.netnih.gov These starting materials are themselves synthesized by the condensation of furan-2-carbaldehydes with malonic acid. mdpi.comresearchgate.net The reaction of these propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.netnih.gov For instance, reacting 3-(furan-2-yl)propenoic acid with arenes in TfOH and dichloromethane (B109758) at 0°C yields the corresponding 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com

Esterification is another key reaction. Ethyl 3-(2-furanyl)acrylate can be synthesized from furanylacrylic acid. prepchem.com The process involves reacting furanylacrylic acid with diethyl sulfate (B86663) and tri-n-propylamine in acetone. prepchem.com The mixture is refluxed, and after workup, yields ethyl 3-(2-furanyl)acrylate as a brown oil. prepchem.com Furthermore, 5-substituted furan-2-(3H)-ones can be formed when mixed 3-(tetrahydro-2-furyl)propanoic trifluoroacetic anhydrides are treated with acid catalysts. rsc.org

Table 4: Synthesis of 3-(2-Furyl)propanoic Acid Derivatives and Esters

Starting MaterialReagentsProduct TypeSource(s)
3-(Furan-2-yl)propenoic acids/estersArenes, Triflic Acid (TfOH)3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.comnih.gov
Furanylacrylic acidDiethyl sulfate, tri-n-propylamineEthyl 3-(2-furanyl)acrylate prepchem.com
3-(Tetrahydro-2-furyl)propanoic trifluoroacetic anhydridesAcid catalysts5-Substituted furan-2-(3H)-ones rsc.org

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy serves as a fundamental tool for the identification and structural elucidation of 3-(2-Furyl)acrolein by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial technique for identifying the functional groups present in 3-(2-Furyl)acrolein. The spectrum is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its aldehydic, olefinic, and furanic moieties. The identification of 3-(2-Furyl)acrolein is often confirmed by the presence of these characteristic bands. thermofisher.com In synthetic procedures involving this aldehyde, the disappearance of its characteristic aldehyde group absorption, alongside the appearance of new bands (such as the azomethine group in Schiff base formation), confirms the reaction's progress. mdpi.comresearchgate.net

Key vibrational modes observed in the FTIR spectrum include the stretching of the carbonyl group (C=O) of the aldehyde, the carbon-carbon double bonds (C=C) of the acrolein backbone and the furan (B31954) ring, and the C-O-C stretching of the furan heterocycle. researchgate.net Studies involving the modification of asphalt (B605645) with 3-(2-furyl)acrolein have utilized infrared spectral data to propose reaction mechanisms. asme.org

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR spectroscopy, allowing for the analysis of samples in their solid or liquid state with minimal preparation. mdpi.com For 3-(2-Furyl)acrolein and its derivatives, ATR-IR provides high-quality spectra comparable to traditional transmission FTIR. semanticscholar.orgresearchgate.net The technique is particularly useful for confirming the structure of synthesized products. For example, in the creation of Schiff bases from 3-(2-furyl)acrolein, ATR-IR spectra are used to verify the formation of the new compound. mdpi.com The Bio-Rad Laboratories database contains an ATR-IR spectrum of 3-(2-Furanyl)-2-propenal, recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C=O Stretch (Aldehyde)~1661 semanticscholar.org
C=C Stretch (Alkene & Furan)~1593, 1455-1473 researchgate.netsemanticscholar.org
C-O-C Stretch (Furan)Not specified
C-N Stretch (in derivatives)~1372 semanticscholar.org
C=N Stretch (in derivatives)~1640-1660 mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of 3-(2-Furyl)acrolein, revealing insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in confirming the structure of 3-(2-Furyl)acrolein by identifying the distinct protons of the furan ring and the propenal chain. The spectrum typically shows signals for the aldehydic proton, the vinylic protons, and the three protons of the furan ring. The coupling patterns and chemical shifts of these protons are characteristic of the molecule's E/Z isomerism and conjugation. Several studies utilize ¹H NMR to characterize reaction products where 3-(2-furyl)acrolein is a starting material. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic (CHO)~9.6Doublet~7.5-8.0
Vinylic (C=CH-CHO)~6.6Doublet of doublets~15.5, 7.5
Vinylic (Furyl-CH=C)~7.3Doublet~15.5
Furan H5~7.6Doublet~1.7
Furan H3~6.7Doublet~3.5
Furan H4~6.5Doublet of doublets~3.5, 1.7

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a representative compilation from typical spectra.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in 3-(2-Furyl)acrolein. This includes the carbonyl carbon of the aldehyde, the two vinylic carbons, and the four carbons of the furan ring. The chemical shifts are indicative of the electronic environment of each carbon. As with proton NMR, ¹³C NMR is frequently used to confirm the successful synthesis of derivatives. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net

Carbon Atom Typical Chemical Shift (δ, ppm)
C=O (Aldehyde)~193.5
C1 (Vinylic, β to furan)~139.0
C2 (Vinylic, α to furan)~126.0
C2' (Furan, attached to chain)~151.8
C5' (Furan)~147.0
C3' (Furan)~118.0
C4' (Furan)~113.0

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation from typical spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of 3-(2-Furyl)acrolein and to gain structural information from its fragmentation pattern. The NIST WebBook contains mass spectral data obtained through electron ionization (EI). nist.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (122.12 g/mol ). nist.govnih.gov High-resolution mass spectrometry (HRMS) can be used for precise mass determination, confirming the elemental composition.

The fragmentation pattern in EI-MS is characteristic of the compound's structure. Common fragmentation pathways involve the loss of the aldehyde group (CHO), carbon monoxide (CO), and cleavage of the furan ring.

m/z Relative Intensity Possible Fragment Reference
122High[C₇H₆O₂]⁺ (Molecular Ion) nist.govnih.gov
121High[M-H]⁺ nih.gov
93Medium[M-CHO]⁺ nih.gov
65Medium[C₅H₅]⁺ nih.gov
39High[C₃H₃]⁺ nih.gov

Note: Relative intensities can vary based on the instrument and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile compounds. In the analysis of 3-(2-Furyl)acrolein, GC-MS provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of 3-(2-Furyl)acrolein typically shows a molecular ion peak corresponding to its molecular weight.

Research has utilized GC-MS for the characterization of various derivatives of 3-(2-Furyl)acrolein. For instance, in a study involving the synthesis of a new Schiff base from 3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazole, GC-MS was employed to confirm the structure of the resulting compound. mdpi.com Similarly, the analysis of reaction products from the ozonation of drinking water, which can include various aldehydes, has been performed using GC-MS after derivatization. nih.gov

A publicly available GC-MS spectrum for 2-Methyl-3(2-furyl)acrolein, a related compound, shows a top peak at m/z 136, which corresponds to the molecular ion. nih.gov Other significant fragments are observed at m/z 79 and 77. nih.gov

Table 1: GC-MS Data for 2-Methyl-3(2-furyl)acrolein

ParameterValueReference
NIST Number343586 nih.gov
LibraryMain library nih.gov
m/z Top Peak136 nih.gov
m/z 2nd Highest79 nih.gov
m/z 3rd Highest77 nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital tool for determining the precise elemental composition of molecules. This technique has been applied to characterize Schiff bases derived from 3-(2-Furyl)acrolein.

For example, a new Schiff base, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide (B165840) (L), was synthesized and its structure confirmed using HR-ESI-MS. semanticscholar.orgnih.gov The analysis was conducted in positive ion mode, and the experimentally determined m/z value was found to be in close agreement with the calculated value for the protonated molecule [M+H]+. semanticscholar.orgnih.gov

Table 2: HR-ESI-MS Data for a Schiff Base Derived from 3-(2-Furyl)acrolein

CompoundCalculated m/z for [M+H]+Found m/zReference
C17H16N3O4S358.08560358.08679 semanticscholar.orgnih.gov

Direct Inlet Mass Spectrometry

Direct Inlet Mass Spectrometry is another technique used for the mass analysis of compounds, particularly for those that are not readily amenable to gas chromatography. This method was used in the characterization of a new Schiff base ligand formed from the condensation of 3-(2-Furyl)acrolein and sulfamethoxazole (B1682508). semanticscholar.orgnih.gov The mass spectra were recorded using a Thermo Scientific GCMS ISQ model with a direct inlet system. mdpi.comsemanticscholar.orgnih.gov This technique was also instrumental in confirming the stoichiometry of lanthanide complexes with a Schiff base derived from 3-(2-Furyl)acrolein, where the molecular ion peaks for the ligand and its gadolinium and samarium complexes were observed. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Schiff bases derived from 3-(2-Furyl)acrolein has been a subject of study. For a Schiff base synthesized from 3-(2-furyl)acrolein and sulfamethoxazole, the UV-Vis spectrum was recorded in a DMSO solution. nih.gov In another study, the electronic absorption spectra of a Schiff base derived from 3-(2-Furyl)acrolein and its lanthanide complexes were measured in acetonitrile. mdpi.com The ligand exhibited absorption bands, and upon complexation with lanthanide ions, these bands showed shifts, indicating the coordination of the ligand to the metal ions. mdpi.comresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique has been employed to study the thermal stability of derivatives of 3-(2-Furyl)acrolein and their metal complexes. For instance, TGA studies of lanthanide complexes of a Schiff base derived from 3-(2-Furyl)acrolein confirmed the presence of a coordinated water molecule in some cases and a crystalline water molecule in others. semanticscholar.orgnih.gov The decomposition of these complexes was observed to occur in distinct steps, corresponding to the loss of water, ligands, and other moieties. researchgate.netresearchgate.net

In a study of trans-O-acyl-3-(5-nitro-2-furyl)acrylamide oximes, which are related to 3-(2-Furyl)acrolein derivatives, TGA showed weight loss in specific temperature ranges, indicating the decomposition of the compounds. oup.com

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to measure the heat flow associated with thermal transitions in a material. These techniques have been used to investigate the thermal behavior of compounds related to 3-(2-Furyl)acrolein.

For example, in the study of trans-O-acyl-3-(5-nitro-2-furyl)acrylamide oximes, DTA showed endothermic peaks that coincided with the melting points of the compounds. oup.com In another study, the thermal breakdown of Schiff base complexes was investigated using TGA/DSC and DTA, revealing one-step or two-step decomposition processes within specific temperature ranges. researchgate.net Furthermore, DSC was used in the characterization of asphalt modified with 3-(2-furyl)acrolein, where the thermogram provided insights into the reversible and nonreversible thermal events. asme.org

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for 3-(2-Furyl)acrolein itself is not detailed in the reviewed literature, the structures of its derivatives have been successfully elucidated, offering insights into its steric and conformational influence.

In one study, the three-component reaction between isatoic anhydride, benzylamine, and 3-(2-Furyl)acrolein yielded a chiral product, 3-benzyl-2-[(E)-2-(furan-2-yl)ethen-yl]-2,3-dihydroquinazolin-4(1H)-one. nih.goviucr.org Synchrotron X-ray diffraction analysis of this compound revealed that it crystallizes in the orthorhombic space group Pbca. iucr.org The bulky (E)-2-(furan-2-yl)ethenyl substituent, derived from 3-(2-Furyl)acrolein, was found to occupy an axial position on the tetrahydro-pyrimidine ring, a conformation attributed to steric factors. nih.goviucr.org The conformation around the C=C double bond originating from the acrolein moiety was confirmed to be E. nih.goviucr.org

Furthermore, powder X-ray diffraction (p-XRD) has been employed to characterize lanthanide complexes derived from Schiff bases of 3-(2-Furyl)acrolein. For instance, the p-XRD patterns of triply bridged binuclear lanthanide-zwitterion complexes involving ligands derived from 3-(2-furyl)acrolein confirmed their structure. figshare.com

A summary of crystallographic data for a derivative of 3-(2-Furyl)acrolein is presented below.

Table 1: Crystallographic Data for 3-benzyl-2-[(E)-2-(furan-2-yl)ethen-yl]-2,3-dihydroquinazolin-4(1H)-one iucr.org

ParameterValue
Chemical Formula C₂₁H₁₈N₂O₂
Crystal System Orthorhombic
Space Group Pbca

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of elements like carbon (C), hydrogen (H), and nitrogen (N), which are then compared against theoretical values calculated from the proposed molecular formula. This comparison is vital for confirming the stoichiometry of newly synthesized compounds, particularly for Schiff bases derived from 3-(2-Furyl)acrolein and their metal complexes. mdpi.comnih.govnih.gov

For example, a Schiff base ligand, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (L), was synthesized from 3-(2-Furyl)acrolein and sulfamethoxazole. nih.govmdpi.com The elemental analysis results were in close agreement with the calculated values for the proposed formula C₁₇H₁₅N₃O₄S. nih.govmdpi.com

Similarly, when this ligand (L) was used to form complexes with various metals, elemental analysis was crucial in establishing the ligand-to-metal ratio. Analyses of lanthanide complexes with the general formula [Ln(L)₂(NO₃)₃(H₂O)] (where Ln = Gd, Sm, Nd) and a zinc complex, [Zn(L)₂(NO₃)₂(H₂O)]H₂O, confirmed the proposed structures. nih.govnih.gov Another study on lanthanide complexes with a Schiff base derived from 3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazole also used elemental analysis to confirm a 2:1 ligand-to-metal molar ratio. mdpi.comresearchgate.netnih.gov

The data below showcases the concordance between calculated and experimentally found elemental percentages for a Schiff base derived from 3-(2-Furyl)acrolein and its corresponding Gadolinium (Gd) complex.

Table 2: Elemental Analysis Data for a Schiff Base Ligand (L) and its Gd(III) Complex nih.gov

CompoundFormulaElementCalculated (%)Found (%)
Schiff Base Ligand (L) C₁₇H₁₅N₃O₄SC 57.1355.40
H 4.234.30
N 11.7611.34
S 8.977.86
Gd(III) Complex [Gd(L)₂(NO₃)₃(H₂O)]C 37.95-
H 3.00-
N 11.72-
S 5.96-

Note: Found percentages for the Gd(III) complex were not provided in the source material.

Molar Conductance Studies for Complex Characterization

Molar conductance measurements in solution are used to determine whether a metal complex is an electrolyte or a non-electrolyte. This information is critical for understanding the coordination environment of the central metal ion and whether ligands are bound within the coordination sphere or exist as free ions in solution.

Studies on various lanthanide and transition metal complexes of Schiff bases derived from 3-(2-Furyl)acrolein have consistently used this technique. For instance, a series of lanthanide complexes (Gd, Sm, Nd) derived from a Schiff base of 3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazole were dissolved in isopropanol. mdpi.com The measured molar conductance values were found to be in the range of 23–28 S·cm²·mol⁻¹, indicating their non-electrolytic nature. mdpi.com This finding suggests that the nitrate (B79036) ions were coordinated to the metal center and not present as counter-ions. mdpi.comresearchgate.netnih.gov

The table below summarizes the molar conductance findings for several complexes derived from 3-(2-Furyl)acrolein Schiff bases.

Table 3: Molar Conductance of Metal Complexes Derived from 3-(2-Furyl)acrolein Schiff Bases

Complex TypeSolventMolar Conductance (Λm)ConclusionReference
Lanthanide Complexes Isopropanol23-28 S·cm²·mol⁻¹Non-electrolyte mdpi.com
Lanthanide & Zinc Complexes --Neutral Nature nih.govnih.gov
Binuclear Lanthanide Complexes --Electrolytic Nature researchgate.net

Note: Specific solvent and numerical values were not available for all entries.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT has become a cornerstone for the computational study of organic molecules, providing a balance between accuracy and computational cost. It is extensively used to model the properties of 3-(2-Furyl)acrolein derivatives.

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization. For flexible molecules, which can exist in multiple spatial arrangements known as conformers, a conformer analysis is crucial to identify the lowest-energy (i.e., most stable) structure.

In a study of a new Schiff base synthesized from the condensation of 3-(2-Furyl)acrolein and sulfamethoxazole (B1682508), researchers performed a detailed conformer analysis. nih.gov Using the Confab tool, they generated thirty-one distinct conformers. nih.gov Each of these structures was then subjected to geometry optimization using the M06-2X functional with the 6-31G(d) basis set. nih.govresearchgate.netresearchgate.net This process identified the most stable conformer, which was then used for subsequent calculations of spectroscopic and electronic properties. nih.gov Similarly, theoretical studies on other complex heterocyclic compounds have successfully determined multiple stable conformations in the gas phase using DFT calculations, demonstrating the reliability of this approach in mapping the conformational landscape of a molecule. scirp.org

The electronic nature of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

A summary of computed electronic properties for the sulfamethoxazole-derived Schiff base is presented below.

PropertyValue
HOMO Energy-7.21 eV
LUMO Energy-2.04 eV
HOMO-LUMO Energy Gap (ΔE)5.17 eV

Data derived from studies on a Schiff base of 3-(2-Furyl)acrolein. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Researchers have successfully used various DFT methods to calculate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra for derivatives of 3-(2-Furyl)acrolein.

In the study of the sulfamethoxazole Schiff base, specific levels of theory were chosen for each type of spectroscopy to achieve high accuracy. nih.gov

IR Frequencies : The double hybrid functional B2PLYP with the def2-TZVP basis set was used. The calculated harmonic frequencies were adjusted with a scaling factor of 0.9995 to improve agreement with experimental results. nih.gov

NMR Spectra : The LC-TPSSTPSS functional combined with the cc-pVTZ basis set was employed for NMR chemical shift calculations. nih.gov

UV-Vis Absorption : Time-dependent DFT (TD-DFT) at the TD-M06-2X/6-311G(2d,p) level of theory was used to predict electronic absorption energies. nih.gov

The computational predictions were found to be in good alignment with the experimental outcomes, validating the synthesized structure. nih.gov This combined experimental-theoretical approach is a powerful strategy, also utilized in the study of other complex organic molecules, where methods like the Scaled Quantum Mechanical Force Field (SQMFF) are used to fit theoretical vibrational wavenumbers to experimental values. scirp.org

Spectroscopic Data (Calculated)Key Vibrational Modes/TransitionsWavenumber (cm⁻¹)/Wavelength (nm)
IRSulfonamide N-H stretch3206 (scaled)
IRPhenyl C=C stretch1593 (scaled)
IRAntisymmetric SO₂ vibration1326 (scaled)
IRSymmetric SO₂ vibration1156 (scaled)
UV-VisElectronic Absorption (λmax)365 nm

Selected predicted spectroscopic data for the sulfamethoxazole Schiff base of 3-(2-Furyl)acrolein. nih.gov

This type of analysis is crucial for understanding the reaction mechanisms involving the α,β-unsaturated aldehyde system in 3-(2-Furyl)acrolein, which is a key feature for its reactivity in condensations and cycloadditions. researchgate.net For example, in studies of Diels-Alder reactions, Fukui functions correctly predict that the atoms involved in bond formation are the most suitable sites for attack, aligning with the observed reaction mechanism. mdpi.com Natural Bond Orbital (NBO) analysis is another tool used to study intramolecular charge transfer and identify preferred sites for electrophilic and nucleophilic interactions. researchgate.net

Prediction of Spectroscopic Parameters

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is widely used in drug discovery to screen for potential biological activity.

For derivatives of 3-(2-Furyl)acrolein, molecular docking has been used to correlate computationally predicted binding with experimentally observed biological activities. researchgate.netresearchgate.net In a study on metal complexes of a Schiff base derived from 2-diethylaminoethylamine and 3-(2-Furyl)acrolein, docking simulations were performed against urease and α-amylase enzymes. researchgate.net The results showed a good correlation between the binding affinities and the measured inhibitory activities of the complexes, suggesting these compounds could be promising candidates for treating infectious diseases. researchgate.netresearchgate.net This demonstrates how computational docking can provide valuable insights into the mechanism of action at a molecular level and guide the design of more potent bioactive compounds. researchgate.net

Reaction Mechanism Modeling using Computational Approaches

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed modeling of reaction mechanisms by mapping the potential energy surface, locating transition states, and calculating activation energies.

While direct computational modeling of reactions for 3-(2-Furyl)acrolein itself is not widely reported, studies on closely related molecules provide significant insight. For instance, the oxidation of furfural (B47365), which shares the furan (B31954) ring and aldehyde group, has been extensively modeled. dlr.de These studies use transition state theory to determine reaction rate coefficients and identify key reaction pathways, such as H-atom abstraction from the aldehyde group or reactions involving the furan ring. dlr.de

Furthermore, DFT calculations have been instrumental in elucidating the mechanisms of complex organic reactions like the trans-hydroboration of alkynes catalyzed by ruthenium(II) complexes and [3+2] cycloaddition reactions. researchgate.netacs.org These studies compute free energy profiles to understand stereoselectivity and regioselectivity, rationalizing experimental observations. researchgate.netacs.org A kinetic study of the hydrogenation of 3-(2-Furyl)acrolein revealed a three-step mechanism where the aldehyde is first converted to 3-(2-furyl)propanal, which is then hydrogenated to 3-(2-furyl)propan-1-ol. researchgate.net Such experimental findings provide a basis for future, more detailed computational modeling of the reaction energy profile.

Biological Activity and Mechanistic Biological Investigations

Antimicrobial Properties

The antimicrobial potential of compounds derived from 3-(2-Furyl)acrolein has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives of 3-(2-Furyl)acrolein have demonstrated notable antibacterial properties. For instance, Schiff bases synthesized from 3-(2-Furyl)acrolein have been tested against various bacterial strains. One study documented the antibacterial activity of newly synthesized Schiff base metal complexes against Gram-positive and Gram-negative bacteria. Specifically, certain Schiff base complexes exhibited inhibitory effects on Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). chemsrc.com Another research effort synthesized and tested 3-[2-(5-Nitro-2-furyl)vinylen]-2-isoxazoline, a derivative which showed potent in vitro activity against several strains of S. aureus and E. coli, reportedly two to eight times more active than furazolidone. kyoto-u.ac.jp

Furthermore, the antibacterial spectrum of these derivatives has been shown to include other clinically relevant bacteria. Research on Schiff base compounds derived from 3-(2-furyl)acrolein has included testing against Enterococcus faecalis (E. faecalis) and Bacillus subtilis (B. subtilis). researchgate.netbeilstein-journals.org

Table 1: Antibacterial Activity of a 3-(2-Furyl)acrolein-derived Schiff Base Complex

Bacterial StrainInhibition Zone (mm)
S. aureus12.5 ± 0.5
E. coli12.67 ± 1.15

Data sourced from a study on a specific Schiff base complex derived from 3-(2-Furyl)acrolein. chemsrc.com

Antifungal Activity

The antifungal capabilities of 3-(2-Furyl)acrolein derivatives have also been investigated, particularly against opportunistic pathogens like Candida albicans. nih.govpharmjournal.ru Schiff bases and their metal complexes derived from 3-(2-Furyl)acrolein have been screened for their antifungal properties, with some showing strong inhibitory effects. nih.gov For example, certain derivatives demonstrated potent activity against Candida albicans and Aspergillus niger. mdpi.com

Research on acylhydrazones of a related compound, β-(5-nitro-2-furyl)-acrolein, revealed high fungicidal and fungistatic activity against C. albicans. pharmjournal.ru This suggests that the core furan-acrolein structure is a valuable scaffold for developing new antifungal agents.

Anti-proliferative and Cytotoxic Effects

The investigation into the anticancer potential of 3-(2-Furyl)acrolein derivatives has yielded promising, albeit preliminary, results.

Anticancer/Antitumor Activity

Several studies have highlighted the potential of 3-(2-Furyl)acrolein as a building block for synthesizing compounds with antitumor properties. nih.gov Schiff bases derived from this compound, along with their metal complexes, have been a primary focus of this research. mdpi.com These synthesized compounds have been screened for their antitumor effects, with some demonstrating good activity. nih.gov

In one study, biological data revealed that specific Schiff base complexes derived from 3-(2-Furyl)acrolein exhibited significant anticancer activity. chemsrc.com The cytotoxic effects of these derivatives have been noted against various cancer cell lines, indicating a potential for therapeutic applications in oncology. medchemexpress.com

Antioxidant Activity Studies

Schiff base derivatives of 3-(2-Furyl)acrolein have been a focal point of research into novel antioxidant agents. nih.govrsc.org The antioxidant capacity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmedchemexpress.com

A study involving a new Schiff base synthesized from 3-(2-Furyl)acrolein and sulfamethoxazole (B1682508), along with its lanthanide and zinc complexes, tested their antioxidant activities. thegoodscentscompany.com The findings indicated that these complexes exhibited potential antioxidant effects. thegoodscentscompany.comresearchgate.net Another investigation into a Schiff base derived from 3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazole, and its lanthanide complexes, also reported good antioxidant effects. rsc.org The results from these studies, often presented as IC50 values, quantify the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity of a 3-(2-Furyl)acrolein-derived Schiff Base Ligand

CompoundIC50 (mg/mL)
Schiff base ligand 520.7372

Data from a study on a Schiff base ligand derived from the condensation reaction of 3-(2-furyl)acrolein and sulfamethoxazole. nih.gov

Anti-inflammatory and Anti-hemolytic Properties

The exploration of the biological activities of 3-(2-Furyl)acrolein derivatives extends to their anti-inflammatory and anti-hemolytic properties. A study of a Schiff base synthesized from 3-(2-furyl)acrolein and its metal complexes found that they exhibited potential anti-inflammatory and anti-hemolytic effects when tested using various colorimetric methods. thegoodscentscompany.comresearchgate.net The anti-hemolytic activity is a measure of the compound's ability to protect red blood cells from lysis. These findings suggest that derivatives of 3-(2-Furyl)acrolein could be further investigated for the treatment of inflammatory conditions. thegoodscentscompany.comresearchgate.net

Chemoattractant and Biostimulatory Effects (e.g., for Saccharomyces cerevisiae)

Research has indicated that 3-(2-Furyl)acrolein exhibits chemoattractant properties, particularly for certain microorganisms. Studies have shown that the compound possesses attracting properties for specific yeast strains like Saccharomyces cerevisiae. smolecule.com This characteristic suggests potential applications in biotechnology, where it could be used in the development of selective attractants for targeted microorganisms. smolecule.com

Biological Mechanism of Action Studies

The precise biological mechanism of 3-(2-Furyl)acrolein is not fully elucidated; however, its structural characteristics provide significant insight into its probable interactions at a cellular level.

Due to its structural similarity to acrolein, an α,β-unsaturated aldehyde, it is anticipated that 3-(2-Furyl)acrolein may exhibit comparable biological effects. smolecule.com Acrolein is a well-documented irritant and a highly reactive molecule known to cause intense irritation to the eyes and respiratory tract. nih.gov The toxicity of acrolein is largely attributed to its ability to react with biological nucleophiles. dtic.mil Studies on Saccharomyces cerevisiae have shown that acrolein, generated from its precursor allyl alcohol, induces oxidative stress, growth arrest, and cell death. nih.govnih.gov This toxicity is linked to the depletion of cellular thiols, such as glutathione (B108866). nih.gov Given these parallels, the biological activity of 3-(2-Furyl)acrolein is often considered in the context of acrolein's known effects.

A primary mechanism underlying the bioactivity of α,β-unsaturated aldehydes like acrolein is their reaction with sulfhydryl (thiol) groups in proteins and other cellular components. nih.govdtic.milnih.gov Acrolein reacts rapidly and often irreversibly with these thiol groups, leading to the formation of stable adducts and potentially disrupting cellular function. smolecule.comdtic.mil This reaction can deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress. nih.govnih.gov

It is hypothesized that 3-(2-Furyl)acrolein shares this mechanism. smolecule.com The electrophilic nature of the molecule makes it reactive toward nucleophilic groups found in macromolecules. nih.gov Research on acrolein has established that it can form adducts with the lysine (B10760008) residues in proteins, creating a product that is itself an electrophile capable of reacting with thiol groups, leading to protein cross-linking and further depletion of cellular thiols. nih.gov This cascade of reactivity highlights a potential mechanism by which 3-(2-Furyl)acrolein could exert its biological effects.

The presence of the furan (B31954) ring is a critical factor in the metabolism and toxicological profile of 3-(2-Furyl)acrolein. The metabolism of furan-containing compounds can lead to the formation of reactive intermediates. who.intresearchgate.net Furan itself is known to be metabolized by cytochrome P450 enzymes into a reactive dicarbonyl intermediate, which can bind to cellular nucleophiles like proteins and DNA, triggering toxicity. who.intresearchgate.netnih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that the influence of substitutions on the furan ring is a key area of unresolved toxicological concern for this class of compounds. who.intnih.govfao.orgfao.org The committee concluded that studies are needed to investigate how the nature and position of these substitutions affect metabolism and the covalent binding of these compounds to macromolecules. nih.govfao.org Depending on the substituents, the oxidation of the furan ring can generate either an epoxide or a more reactive cis-enedione, both of which are electrophilic intermediates that can lead to toxicity. researchgate.netnih.gov

Interaction with Thiol Groups in Proteins

Toxicological Considerations and Safety Evaluation Studies

The toxicological profile of 3-(2-Furyl)acrolein is a subject of ongoing evaluation, with particular focus on its potential for genotoxicity and carcinogenicity.

JECFA has expressed concern regarding the genotoxicity of furan-containing flavouring agents. who.int This concern stems from the metabolic pathway where the furan ring can be opened to form a reactive 2-ene-1,4-dicarbonyl intermediate, which has the potential to be genotoxic. who.int Due to a lack of data on this metabolic potential and limited in vivo genotoxicity data, the committee could not rule out these toxicological concerns. who.intfao.org

Specific studies using the comet assay in human TK6 cells evaluated the genotoxicity of related compounds. nih.gov This research compared 2-furylethylene derivatives (with a nitro group outside the furan ring) to 5-nitrofurans (with a nitro group on the ring). The results indicated that the 5-nitrofurans were clearly genotoxic, while the 2-furylethylene derivatives were significantly less so. nih.gov This suggests that the position of substituents on the furan ring profoundly influences genotoxicity. nih.gov

Regarding its cancer-causing potential, the International Agency for Research on Cancer (IARC) has not identified 3-(2-Furyl)acrolein as a probable, possible, or confirmed human carcinogen. capotchem.cnchemicalbook.com Acrolein itself is classified by IARC in Group 3, "not classifiable as to its carcinogenicity to humans." nih.gov

Table 1: Summary of Toxicological Data for 3-(2-Furyl)acrolein

Toxicological EndpointFinding/StatusReference
GenotoxicityConcerns raised by JECFA due to potential formation of reactive metabolites from the furan ring. Lack of conclusive in vivo data. who.intfao.org
Carcinogenicity (IARC)Not identified as a probable, possible, or confirmed human carcinogen. capotchem.cnchemicalbook.com
Acute Oral Toxicity (Rat LD50)> 860 mg/kg thegoodscentscompany.com
Skin and Eye IrritationClassified as causing severe skin burns and eye damage. capotchem.cnsynerzine.com

Formation of Reactive Metabolites and Ring Opening

The metabolism of furan-containing compounds, such as 3-(2-furyl)acrolein, is a significant area of toxicological research due to the potential for bioactivation into reactive intermediates. The primary concern revolves around the oxidative metabolism of the furan ring, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This metabolic pathway is believed to lead to the formation of highly reactive electrophilic species that can interact with cellular macromolecules, including proteins and DNA, potentially leading to toxicity and genotoxicity. nih.govacs.org

While specific mechanistic studies on 3-(2-furyl)acrolein are limited, the metabolic fate of structurally related furan compounds provides a well-established model for its bioactivation. who.intinchem.org The central hypothesis is that, like other furans, 3-(2-furyl)acrolein undergoes CYP-mediated oxidation of the furan moiety. nih.gov This oxidation is proposed to proceed through an unstable epoxide intermediate, which then rapidly rearranges to form a reactive α,β-unsaturated dicarbonyl species, also known as a cis-enedione. nih.govnih.govacs.org For the parent compound, furan, this metabolic activation pathway, mediated primarily by CYP2E1, results in the formation of cis-2-butene-1,4-dial (BDA). researchgate.netresearchgate.net Similarly, 2-methylfuran (B129897) is metabolized to its corresponding reactive enedial, acetylacrolein. researchgate.net

Following this established pattern, the bioactivation of 3-(2-furyl)acrolein is anticipated to result in the opening of the furan ring to form a corresponding reactive dialdehyde (B1249045) intermediate. This proposed metabolite would retain the reactive α,β-unsaturated aldehyde moiety of the parent compound, in addition to the newly formed reactive dialdehyde functionality from the opened furan ring.

The formation of these reactive cis-enedione metabolites is a critical event in furan-induced toxicity. These electrophilic intermediates can readily react with cellular nucleophiles. nih.govnih.gov A primary detoxification pathway for these reactive metabolites is conjugation with glutathione (GSH). nih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), typically involves a 1,4-Michael addition of GSH to the α,β-unsaturated carbonyl system of the enedial. nih.gov The resulting GSH conjugates are generally more water-soluble and can be further metabolized and excreted from the body. inchem.org However, the formation of these GSH adducts also serves as an indicator of the generation of the reactive, and potentially harmful, ring-opened metabolites. nih.gov

Concerns regarding the genotoxicity of some furan-containing flavoring agents, including 3-(2-furyl)acrolein, stem from the potential of these reactive metabolites to form adducts with DNA, which could lead to mutations if not properly repaired. who.int The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted the extensive positive genotoxicity data for several furan-related flavoring agents and has highlighted the lack of specific data on the formation of reactive metabolites from these compounds as a key area of unresolved toxicological concern. who.int

Table of Potential Metabolic Events for 3-(2-Furyl)acrolein

Metabolic StepProposed Intermediate/ProductKey Enzymes InvolvedSignificance
Furan Ring Oxidation Epoxide IntermediateCytochrome P450 (e.g., CYP2E1)Initial bioactivation step
Ring Opening Reactive α,β-Unsaturated DicarbonylSpontaneous rearrangementFormation of a highly reactive electrophile
Detoxification Glutathione (GSH) ConjugateGlutathione S-Transferases (GSTs)Primary detoxification pathway

It is important to emphasize that while the metabolic pathway involving ring-opening to a reactive dialdehyde is well-documented for furan and related compounds, direct experimental evidence confirming this specific pathway and identifying the definitive reactive metabolites for 3-(2-furyl)acrolein is currently lacking in the scientific literature. who.int Therefore, the understanding of its bioactivation is largely based on extrapolation from these structurally similar molecules.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

3-(2-Furyl)acrolein serves as a valuable and reactive building block in the field of organic synthesis. smolecule.com Its α,β-unsaturated carbonyl group and the furan (B31954) ring are key functional features that allow for the construction of more complex molecular architectures. smolecule.com

Synthesis of Complex Organic Molecules

The reactivity of 3-(2-Furyl)acrolein makes it a crucial starting material for the synthesis of a variety of complex organic molecules. smolecule.com The presence of both a furan ring and an α,β-unsaturated carbonyl system enables its participation in cyclization reactions, leading to the formation of diverse heterocyclic compounds. smolecule.com These heterocyclic structures are fundamental components of many natural products and pharmaceutical agents. smolecule.com For instance, it is a useful reagent in the synthesis of highly substituted tetrahydrofurans and tetrahydropyrans through a double Michael addition strategy. chemdad.com

Construction of Diverse Unsaturated Aldehydes and Ketones

The α,β-unsaturated carbonyl functionality in 3-(2-Furyl)acrolein readily undergoes various addition reactions with nucleophiles. smolecule.com This reactivity allows for the formation of new carbon-carbon bonds, which is a fundamental process for creating a wide array of unsaturated aldehydes and ketones. smolecule.com These resulting compounds have potential applications in both organic synthesis and materials science. smolecule.com

Polymer Chemistry and Material Modification

The unique chemical structure of 3-(2-Furyl)acrolein also lends itself to applications in polymer science, particularly in the modification of existing materials like asphalt (B605645) and in the creation of new polymers.

Utilization in Asphalt Modification and Polymerization Mechanisms

Research has shown that 3-(2-Furyl)acrolein can be used to chemically modify asphalt. asme.orgastm.orgasme.org When an AC-5 asphalt was reacted with 3-(2-furyl)acrolein, it yielded an AC-30 asphalt. trb.org This modification results in asphalt that is stiffer at higher temperatures and more flexible at lower temperatures, indicating reduced temperature susceptibility. asme.orgastm.org Such improvements in the rheological properties of asphalt have been historically linked to better performance in pavement. asme.orgastm.org

Studies investigating the chemical reactions involved have suggested a polymerization mechanism. asme.orgastm.orgasme.org The furan ring is identified as the primary component responsible for increasing the viscous and stiffness properties of the modified asphalt at high temperatures. asme.orgastm.orgasme.org The combination of the furan ring with the conjugated aldehyde group is important for lowering stiffness and allowing the material to withstand lower temperatures before becoming brittle. asme.orgastm.orgasme.org The polymerization of β-(2-furyl)acrolein in solution can be initiated by ionizing radiation. researchgate.net It is also noted that the compound can undergo self-condensation or polymerization reactions, which are often catalyzed by acids. nih.gov

Intermediate in Fine Chemical and Biofuel Production

3-(2-Furyl)acrolein is a key intermediate in the synthesis of various fine chemicals. researchgate.net For example, its hydrogenation can produce 3-(2-Furyl)allyl alcohol, a valuable chemical intermediate for the production of fine chemicals, polymers, and biofuels. researchgate.net The hydrogenation process can be complex, with the reaction of 3-(2-furyl)acrolein in the presence of colloidal nanoparticles occurring in three consecutive steps. researchgate.net It is first converted to 3-(2-furyl)propanal, which is then hydrogenated to 3-(2-furyl)propan-1-ol, and finally, the heteroaromatic ring is hydrogenated. researchgate.net

The production of 3-(2-Furyl)acrolein itself can be achieved from biomass-derived molecules. An electrochemical method has been developed for the oxidative aldol (B89426) condensation of ethanol (B145695) with furfural (B47365), with 3-(2-furyl)acrolein being the major product. acs.orgacs.org

Applications in Biotechnological Systems (e.g., selective attractants for microorganisms)

In the realm of biotechnology, 3-(2-Furyl)acrolein has shown potential as a selective attractant for certain microorganisms. smolecule.com Specifically, studies have demonstrated its ability to attract yeast strains such as Saccharomyces cerevisiae. smolecule.com This property opens up possibilities for developing targeted attractants for specific microorganisms in various biotechnological applications. smolecule.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-(2-Furyl)acrolein?

  • Answer : 3-(2-Furyl)acrolein is synthesized via condensation reactions, such as the formation of Schiff bases by reacting with amines (e.g., sulfamethoxazole). Characterization typically involves mass spectrometry (MS), FTIR, and NMR (¹H and ¹³C) to confirm structure and purity. UV-Vis analysis and density functional theory (DFT) calculations can validate electronic properties and molecular geometry . Physical properties include a boiling point of 143°C (37 mmHg), melting point of 49–55°C, and low water solubility .

Q. How do experimental conditions affect the stability of 3-(2-Furyl)acrolein during storage?

  • Answer : Stability is influenced by temperature, light, and oxygen exposure. The compound’s α,β-unsaturated aldehyde structure makes it prone to oxidation and polymerization. Storage under inert gas (e.g., nitrogen) at low temperatures (4°C) in amber glass containers is recommended. Purity can be monitored via HPLC or GC-MS to detect degradation products .

Q. What spectroscopic techniques are most reliable for distinguishing cis/trans isomers of 3-(2-Furyl)acrolein?

  • Answer : ¹H-NMR is critical for isomer differentiation. The trans isomer (E-configuration) exhibits distinct coupling constants (J ≈ 16 Hz for α,β-unsaturated protons), whereas the cis isomer (Z-configuration) shows lower J values. FTIR can further confirm conjugation shifts in C=O and C=C stretches .

Advanced Research Questions

Q. How does 3-(2-Furyl)acrolein participate in catalytic hydrogenation, and what factors influence chemoselectivity?

  • Answer : In hydrogenation reactions, the α,β-unsaturated aldehyde group is selectively reduced to an allylic alcohol or saturated aldehyde. Chemoselectivity depends on catalyst choice (e.g., Pt or Pd-based catalysts), solvent polarity, and hydrogen pressure. DFT studies suggest that electron-withdrawing effects of the furyl group stabilize intermediates, favoring partial hydrogenation over full saturation .

Q. What role does 3-(2-Furyl)acrolein play in generating advanced glycation end products (AGEs) during inflammation?

  • Answer : Activated neutrophils oxidize hydroxy-amino acids (e.g., L-serine) via myeloperoxidase (MPO)-H₂O₂-Cl⁻ systems, producing reactive aldehydes like glycolaldehyde and acrolein. These intermediates crosslink proteins and nucleic acids, forming AGEs linked to oxidative tissue damage. 3-(2-Furyl)acrolein’s structural analogs may amplify this pathway .

Q. How can computational methods resolve contradictions in experimental data for 3-(2-Furyl)acrolein derivatives?

  • Answer : Discrepancies in spectroscopic or reactivity data (e.g., unexpected reaction yields) can be addressed using DFT calculations to model transition states, electron density maps, and frontier molecular orbitals (HOMO-LUMO gaps). For example, DFT validated the stability of a Schiff base derived from 3-(2-Furyl)acrolein, aligning computational predictions with experimental NMR shifts .

Q. What are the toxicological implications of 3-(2-Furyl)acrolein exposure in biological systems?

  • Answer : While direct toxicological data on 3-(2-Furyl)acrolein are limited, its structural similarity to acrolein suggests potential risks. Acrolein adducts disrupt cellular membranes, inhibit enzymes, and induce DNA damage. In vitro assays (e.g., bacterial reverse mutation tests) and rodent studies are recommended to assess genotoxicity and organ-specific effects .

Methodological Considerations

  • Experimental Design : For synthesis, optimize reaction stoichiometry and solvent polarity to minimize side products (e.g., polymerization). For catalytic studies, use in situ spectroscopic monitoring (e.g., FTIR) to track intermediate formation .
  • Data Analysis : Combine NMR/FTIR with computational validation (DFT) to resolve structural ambiguities. For toxicity studies, prioritize assays measuring reactive oxygen species (ROS) and protein adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.